molecular formula C9H17N5O B13741868 s-Triazine, 4,6-diamino-2-hexoxy- CAS No. 24126-20-3

s-Triazine, 4,6-diamino-2-hexoxy-

Cat. No.: B13741868
CAS No.: 24126-20-3
M. Wt: 211.26 g/mol
InChI Key: ZKKLTSRYHIOSGF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of the s-Triazine Scaffold in Chemical Research

The journey of s-triazine research began with the synthesis of 1,3,5-triazine (B166579). mdpi.com A significant milestone in its history was the development of triazine herbicides in the 1950s by J.R. Geigy Ltd. researchgate.net This discovery opened the floodgates for the exploration of s-triazine derivatives in various fields. The key to their versatility lies in the reactivity of the triazine ring, particularly in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govresearchgate.net The three chlorine atoms on cyanuric chloride can be sequentially substituted with various nucleophiles under controlled temperature conditions. nih.govmdpi.com This stepwise substitution allows for the precise tuning of the molecule's properties, leading to the synthesis of a vast library of s-triazine derivatives with applications ranging from medicinal chemistry to materials science. nih.govmdpi.com

Over the decades, research has expanded from agricultural applications to include their use as anticancer, antiviral, antimicrobial, and antifungal agents. mdpi.comnih.gov Furthermore, s-triazine derivatives have found utility as organic reagents, in the development of dendrimers and supramolecular aggregates, and as components in solar cells. nih.govmdpi.com

Significance of the 4,6-Diamino-s-triazine Core in Contemporary Science

The 4,6-diamino-s-triazine core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This core is a key component in a variety of therapeutic agents. mdpi.com The presence of the two amino groups allows for hydrogen bonding interactions, which are crucial for binding to biological targets like enzymes and receptors.

Recent research has highlighted the potential of 4,6-diamino-s-triazine derivatives as inhibitors of various enzymes implicated in diseases. For instance, certain derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. mdpi.com Others have been investigated as inhibitors of Rad6, a ubiquitin-conjugating enzyme involved in DNA repair, with implications for cancer therapy. nih.govresearchgate.net The ability to modify the third position on the triazine ring allows for the fine-tuning of the molecule's properties to enhance its potency and selectivity for specific biological targets. mdpi.com

Overview of Research Trajectories for s-Triazine, 4,6-diamino-2-hexoxy-

While extensive research exists for the broader class of 4,6-diamino-s-triazine derivatives, the specific research trajectory for s-Triazine, 4,6-diamino-2-hexoxy- is less defined in publicly available literature. However, based on the known properties of related compounds, several research avenues can be inferred. The hexoxy group, a six-carbon alkyl chain attached via an oxygen atom, imparts a degree of lipophilicity to the molecule. This property could be explored for its influence on membrane permeability and interaction with hydrophobic pockets in biological targets.

The primary research focus for compounds with the 4,6-diamino-s-triazine core is often in the realm of medicinal chemistry. Therefore, investigations into the potential biological activities of s-Triazine, 4,6-diamino-2-hexoxy- would be a logical direction. This could involve screening the compound against various cell lines to assess its cytotoxic effects or testing its inhibitory activity against specific enzymes. The synthesis of analogs with variations in the alkoxy chain length could also be a valuable research direction to establish structure-activity relationships.

Below is a table summarizing the key properties of s-Triazine, 4,6-diamino-2-hexoxy-:

PropertyValue
Molecular Formula C9H17N5O
Molecular Weight 211.27 g/mol
IUPAC Name 6-(hexyloxy)-1,3,5-triazine-2,4-diamine
CAS Number 104590-79-6

Note: Data for this table is compiled from publicly available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24126-20-3

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

6-hexoxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H17N5O/c1-2-3-4-5-6-15-9-13-7(10)12-8(11)14-9/h2-6H2,1H3,(H4,10,11,12,13,14)

InChI Key

ZKKLTSRYHIOSGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NC(=NC(=N1)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of S Triazine, 4,6 Diamino 2 Hexoxy

Classical and Contemporary Synthetic Routes to the 4,6-Diamino-s-triazine Core

The synthesis of substituted s-triazines, including those with diamino functionalities, predominantly relies on the sequential modification of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). scholarsresearchlibrary.comnih.gov This approach leverages the differential reactivity of the chlorine atoms on the triazine ring, which can be displaced by various nucleophiles under controlled conditions. scholarsresearchlibrary.com

Cyanuric chloride is an inexpensive, readily available, and highly reactive starting material for the synthesis of a wide array of s-triazine derivatives. scholarsresearchlibrary.comdtic.mil The three chlorine atoms on cyanuric chloride exhibit a stepwise decrease in reactivity as they are successively substituted by nucleophiles. nih.gov This reactivity profile allows for the controlled, sequential introduction of different functional groups. nih.gov The first chlorine atom is typically substituted at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures (often above 90°C). researchgate.net

The general strategy for synthesizing 4,6-diamino-s-triazine derivatives from cyanuric chloride involves a two-step nucleophilic substitution. First, two equivalents of an amine are reacted with cyanuric chloride to displace two chlorine atoms, forming a 2-chloro-4,6-diamino-1,3,5-triazine intermediate. nih.govsigmaaldrich.comnih.gov This reaction is typically carried out at ambient temperature. nih.gov The remaining chlorine atom can then be substituted by another nucleophile, such as an alkoxide, in a subsequent step.

Nucleophilic aromatic substitution (SNAr) is the fundamental reaction mechanism governing the functionalization of the s-triazine ring. researchgate.netacs.org The electron-deficient nature of the triazine ring makes it highly susceptible to attack by nucleophiles. researchgate.net The regioselectivity of these substitutions is a critical aspect of synthesizing asymmetrically substituted triazines.

The order of introduction of nucleophiles is crucial for achieving the desired substitution pattern. nih.gov For instance, when synthesizing an O,N-disubstituted s-triazine, the oxygen nucleophile (alkoxide) should generally be incorporated before the amine. nih.gov This is because the introduction of an amine deactivates the ring towards further substitution by other nucleophiles under mild conditions. nih.gov Studies have shown a preferential order of incorporation for different nucleophiles on the cyanuric chloride core to be alcohol > thiol > amine. frontiersin.orgnih.gov

The incorporation of alkoxy chains, such as the hexoxy group in s-Triazine, 4,6-diamino-2-hexoxy-, is achieved by reacting the corresponding alkoxide with a chlorinated triazine precursor. nih.gov To synthesize s-Triazine, 4,6-diamino-2-hexoxy-, one would typically start with the 2-chloro-4,6-diamino-1,3,5-triazine intermediate. This intermediate is then reacted with sodium hexoxide, generated from hexanol and a strong base, to displace the final chlorine atom and yield the desired product.

Alternative "green" synthetic methods for preparing 2,4-diamino-1,3,5-triazines have also been developed, such as the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation, which reduces solvent use and reaction time. rsc.org

Derivatization Strategies for Enhanced Functionality

The s-triazine scaffold allows for the introduction of a wide range of chemical groups, enabling the fine-tuning of its properties for specific applications.

The versatility of cyanuric chloride as a precursor allows for the attachment of various functional groups to the triazine core. scholarsresearchlibrary.comnih.gov Beyond simple amino and alkoxy groups, more complex moieties such as those containing anilines, piperidine (B6355638), morpholine (B109124), and even dipeptides have been successfully incorporated. dntb.gov.ua These substitutions can introduce new functionalities and modulate the biological or material properties of the resulting triazine derivatives. For example, the introduction of benzimidazole (B57391) and thiourea (B124793) moieties has been explored for their potential antibacterial activities. scholarsresearchlibrary.com

The reactivity of the substituted groups on the triazine ring can also differ, offering further avenues for derivatization. researchgate.net

The concept of orthogonal chemoselectivity, which involves the discrimination between reactive sites in any order, has been applied to the synthesis of multi-functional triazines. frontiersin.orgnih.gov This strategy allows for the precise and sequential introduction of different nucleophiles onto the triazine core under distinct reaction conditions, without the need for protecting groups. frontiersin.org By carefully choosing the nucleophiles and reaction conditions, it is possible to synthesize complex, asymmetrically tri-substituted triazines. nih.gov For example, the use of an azide (B81097) as one of the nucleophiles can modulate the reactivity of the s-triazine core, facilitating the final chlorine replacement at room temperature. researchgate.net

Yield Optimization and Scalability Considerations in Laboratory Synthesis

The efficient synthesis of s-triazine derivatives like 6-hexoxy-1,3,5-triazine-2,4-diamine is a key focus in chemical research, with an emphasis on maximizing product yield and ensuring the scalability of the process. The foundational method for synthesizing asymmetrically substituted s-triazines relies on the stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, sequential introduction of different nucleophiles by carefully managing the reaction temperature. mdpi.comnih.gov

Typically, the first chlorine atom is substituted at a low temperature, around 0 °C, the second at room temperature, and the third at an elevated temperature, often at the boiling point of the solvent. nih.gov For the synthesis of a 6-alkoxy-2,4-diamino-s-triazine, this would involve the sequential reaction of cyanuric chloride with an alkoxide (e.g., sodium hexoxide), followed by reaction with ammonia (B1221849) or an amine.

Several strategies have been developed to optimize the yield and efficiency of these reactions. The choice of base is critical, with common options including sodium carbonate, triethylamine (B128534) (TEA), and diisopropylethylamine (DIEA). nih.gov The reaction solvent also plays a significant role, with N,N-dimethylformamide (DMF) and acetonitrile (B52724) (ACN) being frequently used. nih.gov

To enhance reaction rates and improve yields, modern synthetic techniques are often employed. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often leading to higher product purity and yields. nih.gov For example, a microwave-assisted protocol for the synthesis of 1,3,5-triazine (B166579) derivatives has been shown to produce yields of over 75% in as little as 5 minutes. nih.gov

Another green chemistry approach that has been successfully applied is sonochemistry, which utilizes ultrasonic irradiation to promote the reaction. This method can also lead to shorter reaction times and improved yields, often using more environmentally benign solvents like water. nih.gov For instance, a sonochemical protocol for the synthesis of 1,3,5-triazine derivatives has been reported to be significantly "greener" than conventional heating methods. nih.gov

The scalability of these synthetic methods is a crucial consideration for potential industrial applications. While laboratory-scale syntheses may produce milligrams to grams of product, scaling up to kilogram quantities presents challenges. Factors such as heat transfer, mixing efficiency, and the safe handling of reagents become more critical on a larger scale. The development of robust and reproducible synthetic protocols that are amenable to scale-up is an active area of research. For instance, processes that utilize cost-effective reagents, minimize the number of purification steps, and are energy-efficient are highly desirable for large-scale production. mdpi.com

Table 1: Comparison of Synthetic Methods for s-Triazine Derivatives

Method Typical Reaction Time Typical Yield Key Advantages
Conventional Heating 5-24 hours mdpi.comnih.gov 60-80% Simple setup, well-established
Microwave-Assisted 5-35 minutes nih.gov >75% nih.gov Rapid, higher yields, increased purity
Sonochemistry 30-60 minutes mdpi.com >80% mdpi.com Environmentally friendly, shorter reaction times

Correlating Structural Modulations with Observed Activities in s-Triazine, 4,6-diamino-2-hexoxy- and Analogues

The length of the alkyl chain, such as the hexoxy group in s-Triazine, 4,6-diamino-2-hexoxy-, plays a significant role in determining the compound's lipophilicity (fat solubility). This property is critical for its pharmacokinetic and pharmacodynamic profile, including its ability to cross cell membranes and bind to target enzymes.

Generally, increasing the alkyl chain length enhances the hydrophobic character of a molecule. nih.gov This can lead to stronger interactions with hydrophobic pockets within a biological target, such as an enzyme's active site. For instance, studies on N-alkyl xanthates' inhibition of mushroom tyrosinase showed that increasing the length of the hydrophobic tail had a pronounced effect on the inhibition constants (Ki). However, this effect was not linear; longer chains decreased Ki values for one type of enzymatic activity (cresolase) while increasing them for another (catecholase), indicating a complex relationship between chain length and target engagement.

In the context of s-triazine derivatives, increasing the hydrophobicity through substitutions can enhance binding affinity. Molecular docking studies on substituted 1,3,5-triazines targeting the Hsp90 protein revealed that increasing the hydrophobic nature of the substituent group led to a higher binding affinity. nih.gov The substitution moiety was observed to occupy a hydrophobic pocket of the Hsp90 protein, forming direct associations with hydrophobic amino acid residues. nih.gov

While specific comparative studies detailing the biological engagement of s-Triazine, 4,6-diamino-2-hexoxy- versus its direct propoxy analogue are not extensively detailed in the available literature, the general principle holds that the longer hexoxy chain would confer greater lipophilicity than a propoxy chain. This could potentially lead to enhanced cell membrane permeability and different binding affinities for target proteins, depending on the topology and chemical nature of the binding site. The optimal chain length for activity is target-dependent; a chain that is too long might introduce steric hindrance or excessive lipophilicity, negatively impacting solubility and bioavailability.

Table 1: Physicochemical Properties of 2-Alkoxy-4,6-diamino-s-triazines (Predicted) This table presents predicted values to illustrate the influence of alkyl chain length on key molecular properties.

Compound NameMolecular FormulaAlkyl GroupXlogP (Predicted Lipophilicity)Topological Polar Surface Area (TPSA)
s-Triazine, 4,6-diamino-2-ethoxy-C5H9N5OEthoxy (C2)-0.199.9 Ų
s-Triazine, 4,6-diamino-2-propoxy-C6H11N5OPropoxy (C3)0.499.9 Ų
s-Triazine, 4,6-diamino-2-isobutoxy-C7H13N5OIsobutoxy (C4)0.999.9 Ų
s-Triazine, 4,6-diamino-2-hexoxy-C9H17N5OHexoxy (C6)1.999.9 Ų

The two primary amino groups at the 4 and 6 positions of the triazine ring are crucial for molecular recognition, often acting as hydrogen bond donors. Modifying these amine groups can drastically alter a compound's binding mode and biological activity.

For example, replacing a chlorine atom with a morpholine group in certain 1,3,5-triazine derivatives resulted in a noticeable increase in cytotoxic activities against several cancer cell lines. researchgate.net Similarly, in a series of antifungal pyrazole-s-triazine derivatives, the presence of a morpholine ring along with a secondary amine was found to be important for antifungal activity. nih.gov The introduction of piperidine at the same position also appeared to be significant for antifungal effects. nih.gov

In a study of antifungal s-triazin-2-yl amino acid derivatives, compounds that incorporated aniline (B41778) derivatives or piperidine alongside an amino acid (glycine) on the triazine core demonstrated the highest activity against Candida albicans. nih.gov These findings underscore that the nature of the amine substituent—whether it is a primary amine, part of a cyclic system like piperidine or morpholine, or linked to other functional groups—is a key determinant of molecular recognition and functional outcome. nih.govnih.gov

The introduction of aromatic and heteroaromatic rings as substituents on the s-triazine core is a common strategy to enhance biological activity, often by facilitating π-π stacking interactions with aromatic amino acid residues in the target protein's binding site. nih.gov

Research has shown that an aromatic core can be more beneficial for activity compared to an aliphatic one. nih.gov For instance, in a series of antibacterial translation inhibitors, potent activity was achieved by introducing aromatic substituents with electron-withdrawing groups at the C-4 position of the triazine ring. nih.gov Further enhancement of whole-cell antibacterial activity was accomplished by linking additional aromatic moieties to this position, which was suggested to improve cellular penetration. nih.gov

In the context of antifungal agents, the substitution on an aryl group can have varied effects. In one series, the presence of either electron-withdrawing (e.g., 4-Br) or electron-donating (e.g., 4-ethyl) groups on a phenyl ring did not appear to play a decisive role in the antifungal profiles. researchgate.net However, in another series of s-triazine-tetrazole hybrids, the replacement of a phenyl group with other aryl groups led to a loss of antifungal activity, highlighting the specific importance of the phenyl substituent in that particular scaffold. researchgate.net Furthermore, studies on anticancer s-triazine derivatives showed that Schiff base analogues containing aromatic rings had higher antiproliferative activity than pyrazole (B372694) derivatives. nih.gov

Elucidation of Molecular Mechanisms of Action for s-Triazine, 4,6-diamino-2-hexoxy- Analogues

The diverse biological effects of s-triazine derivatives stem from their ability to interact with and modulate the function of various critical cellular components, primarily enzymes and signaling pathways. researchgate.net

The s-triazine scaffold has proven to be an effective framework for designing inhibitors of a wide range of enzymes implicated in disease. nih.gov

Kinase Inhibition: Many s-triazine derivatives function as kinase inhibitors. For example, some analogues act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key enzymes in a crucial cell growth and survival pathway. uni.luresearchgate.net One derivative rich in morpholine moieties showed potent kinase inhibitory activity with an IC₅₀ of 3.41 nM for PI3K and 8.45 nM for mTOR. researchgate.net Other triazines have been shown to inhibit Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK). uni.lu

Dihydrofolate Reductase (DHFR) Inhibition: The s-triazine structure is present in compounds designed to inhibit DHFR, an enzyme essential for nucleotide synthesis. Hybrids of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone (B49325) have been developed as potential DHFR inhibitors. researchgate.net

Topoisomerase Inhibition: Certain 4,6-disubstituted-1,3,5-triazin-2(1H)-one analogues have been identified as inhibitors of topoisomerase II, an enzyme that plays a critical role in managing DNA topology during replication and transcription. uni.lu

Other Enzyme Targets: s-Triazine derivatives have also been developed as inhibitors for heat shock protein 90 (Hsp90), N-myristoyltransferase (NMT), and cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov Docking studies of antifungal triazines showed they fit well into the active site of NMT. nih.gov Similarly, potent COX-2 inhibitors based on a 1,3,5-triazine scaffold were found to interact with key residues (R120, Y355, W385) in the enzyme's active site. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected s-Triazine Analogues

Derivative TypeTarget EnzymeReported Activity (IC₅₀)Reference
Morpholine-rich derivativePI3K3.41 nM researchgate.net
Morpholine-rich derivativemTOR8.45 nM researchgate.net
4-Aminophenylmorpholin-3-one hybridCOX-20.06 µM nih.gov
1,3,5-triazine-benzimidazole analogEGFR229.4 nM uni.lu
Heteroatom spiro-ring analoghDHFR3.72 nM researchgate.net
Triazine-tetrazole analogCandida 14α-demethylase3.369 µg/mL researchgate.net

By inhibiting key enzymes, s-triazine derivatives can modulate entire cellular signaling pathways, leading to outcomes like cell cycle arrest and apoptosis (programmed cell death). researchgate.net

The most prominently studied pathway is the PI3K/AKT/mTOR signaling cascade, which is fundamental for cell proliferation, survival, and growth. uni.lu This pathway is often hyperactivated in cancer. By dually inhibiting PI3K and mTOR, s-triazine derivatives can effectively shut down this pro-survival signaling. researchgate.net Western blot analysis has confirmed that some triazine derivatives suppress the phosphorylation of AKT, a key downstream component of the pathway. researchgate.net

In addition to the PI3K/AKT/mTOR pathway, s-triazine compounds have been shown to induce apoptosis by altering the expression of key regulatory proteins. For example, one derivative was found to increase the expression of the pro-apoptotic protein BAX while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net Other analogues can arrest the cell cycle at various phases, such as the G0/G1 or G2/M stage, thereby preventing cancer cell proliferation. researchgate.net These findings demonstrate that the s-triazine scaffold can be tailored to produce compounds that intervene in critical cellular processes, forming the basis of their therapeutic potential. nih.govresearchgate.net

Structure Activity Relationships Sar and Mechanistic Investigations

Receptor Binding Dynamics and Ligand Efficiency in Related Structures

The interaction of 2,4-diamino-s-triazine derivatives with their biological targets is governed by a complex interplay of electronic and steric factors. The diamino groups are crucial for forming hydrogen bonds with receptor active sites, a common feature observed across different target classes.

Theoretical studies on the parent 2,4-diamino-triazine have provided insights into its binding characteristics. Ab initio Hartree-Fock calculations have been used to determine the protonation energies of the triazine ring nitrogens. These studies found that the N1 nitrogen exhibits the highest proton affinity (261.6 kcal/mol). nih.govmonash.edu This suggests that in an acidic environment, such as that found in certain receptor pockets, protonation at N1 is favored. The interaction between a protonated N1 and a negatively charged amino acid residue, like aspartate or glutamate, can be a key anchoring point for the ligand. The binding energies of model ligands, such as the formate (B1220265) ion, to protonated 2,4-diamino-triazine further support the importance of this interaction, which is consistent with X-ray crystallography data of enzyme-triazine complexes. nih.govmonash.edu

Research on structurally related 2,4-diamino-1,3,5-triazine derivatives has demonstrated their potential to inhibit various enzymes and receptors through specific binding interactions. For example, a series of 6-aryl-2,4-diamino-1,3,5-triazines were evaluated as inhibitors of several protein kinases. ijpras.com In this series, the nature of the aryl substituent dramatically influenced the inhibitory activity. This highlights the importance of the substituent at the 6-position (equivalent to the 2-position in the target compound's nomenclature) in directing the molecule to specific binding pockets and establishing favorable interactions.

The concept of ligand efficiency (LE), which relates the binding affinity of a molecule to its size (heavy atom count), is a valuable metric in drug discovery. While specific LE data for s-Triazine, 4,6-diamino-2-hexoxy- is not available, studies on other triazine isomers, such as 1,2,4-triazine (B1199460) derivatives targeting the adenosine (B11128) A2A receptor, have shown that these scaffolds can produce highly ligand-efficient molecules. nih.gov For instance, some 1,2,4-triazine derivatives have demonstrated high ligand efficiency by effectively occupying regions with unfavorable water molecules in the receptor binding site. nih.gov This principle can be extended to the s-triazine series, where optimizing the substituents to maximize binding affinity while minimizing molecular size can lead to more efficient drug candidates.

In the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of 4,6-diamino-1,3,5-triazin-2-ol compounds (the hydroxyl analog of the target compound) has shown excellent activity against both wild-type and drug-resistant viral strains. nih.gov Modeling studies of these compounds help to understand their binding mode within the NNRTI binding pocket, further emphasizing the role of the substituents in dictating biological activity. nih.gov

The antiproliferative activity of s-triazine derivatives against cancer cell lines also provides insights into their SAR. For example, in a series of s-triazine hydrazone derivatives, the nature of the substituents on the triazine core had a significant effect on their anticancer activity. nih.gov Compounds with morpholine (B109124) rings on the s-triazine core showed potent activity, indicating that these groups may be involved in key interactions with the biological target. nih.gov

The following tables present data from studies on related 2,4-diamino-1,3,5-triazine derivatives, illustrating the influence of substituents on their biological activity.

Table 1: Inhibitory Activity of 6-Aryl-2,4-diamino-1,3,5-triazines against PIM1 Kinase ijpras.com

CompoundAryl SubstituentIC50 (µg/mL)
5aPhenyl> 50
5b4-Methylphenyl1.18
5c4-Methoxyphenyl> 50
5d4-Chlorophenyl> 50
5e4-Fluorophenyl> 50
5f4-Bromophenyl> 50
5g4-Nitrophenyl> 50
5h3-Nitrophenyl> 50
5i2,4-Dichlorophenyl> 50
5j4-(Trifluoromethyl)phenyl> 50
5kNaphthalen-2-yl> 50

Table 2: Antiproliferative Activity of s-Triazine Hydrazone Derivatives nih.gov

CompoundSubstituent on s-Triazine CoreTarget Cell LineIC50 (µM)
104-MethylpiperazinylMCF-732.8
104-MethylpiperazinylHCT-116>50
11MorpholinylMCF-71.0
11MorpholinylHCT-1160.98
12PiperidinylMCF-717.7
12PiperidinylHCT-11630.4

These data underscore the critical role that substituents on the s-triazine ring play in determining the biological activity and receptor binding dynamics of this class of compounds. The hexoxy group in s-Triazine, 4,6-diamino-2-hexoxy- likely plays a significant role in its pharmacological profile, and further studies are warranted to fully characterize its interactions at a molecular level.

Biological Activities in Preclinical Models

In Vitro Anti-Proliferative and Cytotoxic Activities of s-Triazine, 4,6-diamino-2-hexoxy- Analogues

Analogues of s-Triazine, 4,6-diamino-2-hexoxy-, particularly those maintaining the 4,6-diamino-1,3,5-triazine core, have been the subject of extensive research for their potential as anti-cancer agents. nih.gov These derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

Numerous studies have synthesized and evaluated s-triazine derivatives for their anti-proliferative activity across a broad panel of human cancer cell lines. For instance, a series of novel 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides and N′-phenyl-4,6-bis(arylamino)-1,3,5-triazine-2-carbohydrazides were tested against ovarian, lung, breast, and colon cancer cell lines. nih.gov Compounds within this series, specifically 6a-c, showed potent cytotoxic activity with IC₅₀ values ranging from 3.3 to 22 μM. nih.gov

Another study involving a hybrid of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone (B49325) produced compounds that were highly cytotoxic to human colorectal carcinoma (HCT116) and breast cancer (MCF-7) cells, with GI₅₀ values as low as 0.026 µM and 0.080 µM, respectively. nih.gov Furthermore, triazine-benzimidazole analogues substituted with piperidine (B6355638), phenyl, 4-fluorophenyl, and 4-chlorophenyl also exhibited high inhibitory potency against a panel of 60 human cancer cell lines. nih.gov Derivatives featuring Schiff base analogs have also been evaluated against lung carcinoma (A549), hepatocellular carcinoma (HepG2), and various breast cancer cell lines, demonstrating significant antiproliferative effects. mdpi.com

Derivative ClassCancer Cell Lines TestedKey Findings (Activity Measure)Reference
4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides (6a-c)Ovarian (OV90, A2780), Lung (H1299, A549), Breast (MCF-7, MDA-MB231), Colon (HT29)Exhibited low IC₅₀ values (3.3 to 22 μM). nih.gov
4,6-diamino-1,2-dihydro-1,3,5-triazine-chalcone hybrid (12)Human colorectal carcinoma (HCT116), Breast cancer (MCF-7)Showed high cytotoxicity (GI₅₀ = 0.026 µM for HCT116; 0.080 µM for MCF-7). nih.gov
Triazine-benzimidazole analogues60 human cancer cell linesDemonstrated high inhibiting potency. nih.gov
Schiff base analoguesLung (A549), Hepatocellular (HepG2), Breast (MCF-7, MDA-MB-231), Colorectal (LoVo, HCT-116), Leukemia (K562)Showed higher antiproliferative activity than pyrazole (B372694) derivatives. mdpi.com
2-(thiophen-2-yl)-1,3,5-triazine derivative (2)Lung (A549), Breast (MCF-7), Cervical (HeLa)Excellent potency with IC₅₀ values of 0.20 μM, 1.25 μM, and 1.03 μM, respectively. nih.gov

Certain s-triazine derivatives exert their anti-cancer effects by inducing programmed cell death, or apoptosis. nih.gov The modification of the s-triazine core can yield compounds that effectively trigger this crucial anti-tumor mechanism. nih.gov While the broader class of s-triazine derivatives is known to induce apoptosis, specific studies detailing the apoptotic activity of close analogues of s-Triazine, 4,6-diamino-2-hexoxy- are part of the ongoing investigation into their mechanism of action. nih.govmdpi.com

A key strategy in modern cancer therapy is the targeted inhibition of enzymes that are critical for tumor growth and survival. nih.gov Derivatives of s-triazine have been successfully designed as potent inhibitors of several such enzymes.

Some derivatives have been identified as dual inhibitors of PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin), two key enzymes in a signaling pathway that regulates cell growth. nih.gov For example, a 2-(thiophen-2-yl)-1,3,5-triazine derivative demonstrated selective inhibition of PI3Kα/mTOR. nih.gov Another derivative containing a morpholine (B109124) moiety showed high cytotoxic activity against breast, cervical, and hepatocellular carcinoma cells, with IC₅₀ values of 3.41 nM for PI3K and 8.45 nM for mTOR. nih.gov

Other targeted enzymes include dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), which are involved in nucleotide synthesis and redox regulation, respectively. nih.gov Hybrids of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone have been identified as potential inhibitors of both DHFR and TrxR. nih.gov Additionally, novel 4,6-diamino-1,3,5-triazine-2-carbohydrazides have been synthesized as inhibitors of the Rad6B ubiquitin-conjugating enzyme, which plays a role in DNA repair. These compounds exhibited superior Rad6B inhibitory activity compared to previously reported inhibitors. nih.gov

Enzyme TargetDerivative ClassInhibitory Activity (IC₅₀)Reference
PI3K / mTOR2-(thiophen-2-yl)-1,3,5-triazine derivativeSelective dual inhibition demonstrated by Western blot. nih.gov
PI3K1,3,5-triazine (B166579) with morpholine moiety (3)3.41 nM nih.gov
mTOR1,3,5-triazine with morpholine moiety (3)8.45 nM nih.gov
DHFR / TrxR4,6-diamino-1,2-dihydro-1,3,5-triazine-chalcone hybridIdentified as potential dual inhibitors. nih.gov
Rad6B Ubiquitin Conjugating Enzyme4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazidesSuperior inhibitory properties compared to known inhibitor TZ9. nih.gov

Antimicrobial Efficacy of s-Triazine, 4,6-diamino-2-hexoxy- Derivatives

The s-triazine scaffold is also a cornerstone in the development of new antimicrobial agents, with derivatives showing efficacy against a range of bacteria and fungi. mdpi.comresearchgate.net

Derivatives of s-triazine have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov In one study, s-triazine derivatives functionalized with 2-chloroethylamine (B1212225) fragments were tested. Compound 3b was particularly effective against the Gram-positive bacillus Micrococcus luteus, with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL, which was more potent than the standard antibiotic Streptomycin (MIC 31.25 µg/mL). nih.gov Other derivatives in the same study also showed notable activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

In another study, a tetranuclear copper(II) complex incorporating an s-triazine hydrazine (B178648) Schiff base ligand, [Cu₄(DPPT)₂Cl₆], demonstrated better activity against the Gram-positive bacterium S. aureus (26 mm inhibition zone) than the standard drug Gentamycin (24 mm). mdpi.com Its activity against B. subtilis was comparable to Gentamycin. mdpi.com However, its efficacy against Gram-negative bacteria such as Escherichia coli and Proteus vulgaris was found to be lower than the standard. mdpi.com Some s-triazine derivatives, such as dimeric s-triazine hydrazides, have shown good antibacterial activity against S. aureus and E. coli, including multidrug-resistant clinical isolates. mdpi.com

Derivative/CompoundBacterial StrainActivity (MIC or Inhibition Zone)Reference
s-Triazine with 2-chloroethylamine (3b)Micrococcus luteus (Gram-positive)7.81 µg/mL nih.gov
s-Triazine with 2-chloroethylamine (4c,d)Staphylococcus aureus, Bacillus subtilis (Gram-positive)Similar activity to compound 3b. nih.gov
[Cu₄(DPPT)₂Cl₆] complexStaphylococcus aureus (Gram-positive)26 mm inhibition zone mdpi.com
[Cu₄(DPPT)₂Cl₆] complexBacillus subtilis (Gram-positive)25 mm inhibition zone; 9.7 μg/mL MIC mdpi.com
[Cu₄(DPPT)₂Cl₆] complexEscherichia coli (Gram-negative)20 mm inhibition zone mdpi.com
Dimeric s-triazine hydrazideS. aureus, E. coli (including MDR strains)Promising inhibition efficiency, comparable to ampicillin. mdpi.com

The s-triazine framework is a promising scaffold for the development of novel antifungal agents to combat the rising threat of invasive fungal infections. nih.gov Numerous s-triazine derivatives have demonstrated potent efficacy against pathogenic fungi, including various species of Candida, Aspergillus, and Cryptococcus. nih.gov

For example, a series of 1,3,5-triazine-2,4-diamine (B193344) derivatives were tested against Candida albicans and Cryptococcus neoformans, with some compounds showing moderate growth inhibition. nih.gov A particularly noteworthy study reported on s-triazine-tetrazole analogs, where compounds 3a-c showed exceptional antifungal efficacy against C. albicans with MIC values significantly lower than the reference drug fluconazole (B54011). nih.gov

Hybrids of 4,6-dimethoxy-1,3,5-triazine and chalcone also exhibited excellent antifungal activity against C. albicans, Aspergillus niger, Candida tropicalis, and Candida glabrata. nih.gov Furthermore, certain 2,4,6-trisubstituted-s-triazine derivatives showed antifungal potency comparable to fluconazole against C. albicans and C. tropicalis. nih.gov In contrast, some series, such as 4,6-disubstituted s-triazin-2-yl amino acid derivatives, showed promising activity against C. albicans but no antibacterial effects. nih.gov The [Cu₄(DPPT)₂Cl₆] complex also showed good antifungal activity against Aspergillus fumigatus and C. albicans. mdpi.com

Derivative Class/CompoundFungal StrainKey Findings (Activity Measure)Reference
s-Triazine-tetrazole analogs (3a-c)Candida albicansExcellent efficacy, with MIC values of 1.475 x 10⁻⁸, 1.288 x 10⁻³, and 2.1851 x 10⁻⁴ µg/mL. nih.gov
4,6-dimethoxy-1,3,5-triazine-chalcone hybrid (15a)C. albicans, C. glabrataHigh activity with inhibition zones of 85 mm and 82 mm, respectively. nih.gov
2,4,6-trisubstituted-s-triazine (18b, 18c)C. albicans, C. tropicalisPotency comparable to fluconazole (MIC = 3.125 µg/mL and 6.25 µg/mL, respectively). nih.gov
s-Triazine with 2-chloroethylamine (3b)C. albicansHigh potential with MIC of 7.81 µg/mL. nih.gov
[Cu₄(DPPT)₂Cl₆] complexAspergillus fumigatus, C. albicansGood antifungal activity compared to Ketoconazole. mdpi.com

Investigations into Inhibition of Microbial Enzymes (e.g., Bacterial Gyrases, Fungal Demethylases)

The antimicrobial properties of s-triazine derivatives are often attributed to their ability to inhibit essential microbial enzymes. nih.govbohrium.com Research has particularly focused on bacterial DNA gyrases and fungal demethylases as key targets. nih.govnih.gov

A range of s-triazine derivatives have demonstrated inhibitory effects against bacterial DNA gyrase, an enzyme crucial for DNA replication and repair, making it an attractive target for antibacterial agents. nih.govgoogle.com For instance, certain s-triazine derivatives functionalized with dipeptide moieties have shown inhibitory activity against E. coli and S. aureus DNA gyrases. nih.govresearchgate.net One such derivative exhibited an IC₅₀ value of 7.54 µg/mL against E. coli DNA gyrase. nih.gov Another study highlighted a different s-triazine derivative that inhibited DNA gyrase supercoiling activity with an IC₅₀ of 3.71 μg/mL. nih.gov These findings underscore the potential of the s-triazine scaffold in the development of novel bacterial topoisomerase inhibitors. bohrium.com

In the realm of antifungal research, s-triazine compounds have been investigated for their ability to inhibit lanosterol (B1674476) 14-demethylase (CYP51), a critical enzyme in the fungal cell membrane biosynthesis pathway. nih.govnih.gov Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. Molecular docking studies have been employed to explore the interactions between 1,2,4-triazine (B1199460) derivatives and CYP51 from Candida albicans. nih.govnih.gov These computational studies suggest that triazine derivatives can bind effectively to the active site of the enzyme. nih.gov Some s-triazine-tetrazole hybrids have shown potent inhibition of Candida 14α-demethylase, with one compound exhibiting an IC₅₀ value of 3.369 ± 0.183 µg/mL. mdpi.com Another s-triazine derivative demonstrated an inhibitory effect on the CYP51 protein with an IC₅₀ of 7.45 µg/mL, which corresponded with its antifungal activity against C. albicans. nih.gov

Beyond these, dihydrofolate reductase (DHFR) has also been identified as a target for some 2,4-diamino-s-triazine derivatives, highlighting their potential as antifolate agents. nih.gov

Table 1: Inhibition of Microbial Enzymes by Select s-Triazine Derivatives

Derivative Class Target Enzyme Target Organism Reported IC₅₀
s-Triazine-dihydropyrimidine hybrid DNA gyrase - 3.71 µg/mL nih.gov
s-Triazine derivative 5 (Scheme 2) DNA gyrase E. coli 7.54 µg/mL nih.gov
s-Triazine derivative 5 (Scheme 2) CYP51 - 7.45 µg/mL nih.gov
s-Triazine-tetrazole hybrid 3c 14α-demethylase Candida 3.369 ± 0.183 µg/mL mdpi.com

Preliminary Biocompatibility and Toxicity Studies in Non-Human Models

Preliminary evaluations of the biocompatibility and toxicity of s-triazine derivatives have been conducted in various non-human models, primarily to assess their potential for further development as therapeutic agents. nih.govcsic.esnih.gov These studies often utilize in vivo models like zebrafish embryos (Danio rerio) and in vitro assays with mammalian cell lines. mdpi.comresearchgate.net

Zebrafish embryos are a common model for assessing developmental toxicity due to their rapid development and transparent bodies, which allow for easy observation of morphological changes. nih.govcsic.es Studies on certain di- and tri-substituted s-triazine derivatives have been conducted to evaluate their in vivo toxicity. nih.gov In one study, s-triazine derivatives were tested on zebrafish embryos, and the observed phenotypes in some cases resembled those caused by estrogen disruptors. nih.gov Another investigation involving 1,3,5-triazine derivatives on Danio rerio identified cardiotoxic effects, such as pericardial edema, at concentrations as low as 5 µg/mL for one compound and 7.5 µg/mL for another. mdpi.com However, other studies on different sets of pyrazolyl-s-triazine derivatives reported that none of the tested compounds were lethal to zebrafish embryos within the tested concentration range. researchgate.net

In addition to whole-organism models, in vitro cytotoxicity studies against non-tumorigenic cell lines are used to assess the selectivity of these compounds. For example, a novel s-triazinyl dipeptide derivative showed a high level of cytotoxicity against a breast cancer cell line (MCF-7) but a much lower level of toxicity against the non-tumorigenic HEK-293 cell line. csic.es This selectivity is a desirable characteristic for potential anticancer agents. nih.gov Hepatotoxicity has also been assessed for some 1,3,5-triazine derivatives using HepG2 cell lines, with cytotoxic effects appearing at concentrations of 50 µM. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to predict the toxicity of new derivatives, with some analyses indicating low toxicity and good bioavailability for certain compounds. bohrium.com While some s-triazine derivatives show promise with low toxicity profiles in preclinical models researchgate.net, the broader class of chloro-s-triazine herbicides is known for its potential environmental and health risks, including carcinogenic properties in laboratory animals. mdpi.commdpi.com This highlights the importance of thorough toxicological evaluation for any new s-triazine-based therapeutic candidate.

Table 2: Summary of Preliminary Toxicity Findings for s-Triazine Derivatives in Non-Human Models

Derivative Class Model System Observed Effects
Di- and tri-substituted s-triazines Zebrafish embryos Phenotypes resembling estrogen disruptors nih.gov
1,3,5-Triazine derivatives Danio rerio Cardiotoxicity (pericardial edema) at 5-7.5 µg/mL mdpi.com
Pyrazolyl-s-triazine derivatives Zebrafish embryos No lethality observed at tested concentrations researchgate.net
s-Triazinyl dipeptide derivative HEK-293 cells Lower toxicity compared to cancer cell lines csic.es
1,3,5-Triazine derivatives HepG2 cells Cytotoxicity observed at 50 µM mdpi.com

Table 3: List of Mentioned Compounds

Compound Name
s-Triazine, 4,6-diamino-2-hexoxy-
s-Triazine
1,2,4-Triazine
1,3,5-Triazine
s-Triazine, 4,6-diamino-2-isobutoxy-
Chloro-s-triazines
Atrazine
Simazine
Propazine
Terbuthylazine
Cyanazine
2,4-diamino-s-triazine
Quinazoline-2,4-diamines
ZSTK474 (2-(2difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine)
4PyDAT (2,4-diamino-6-(pyridine-4-yl)-1,3,5-triazine)

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules. These methods provide insights into the distribution of electrons and the energy of molecular orbitals, which are key to understanding a compound's stability and reactivity.

Density Functional Theory (DFT) Applications to s-Triazine, 4,6-diamino-2-hexoxy-

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For s-triazine derivatives, DFT calculations are employed to predict geometries, heats of formation, and other energetic properties. nih.gov In studies of related s-triazine structures, DFT at the B3LYP/6-31G(d,p) level of theory has been shown to provide geometries that are in good agreement with experimental X-ray diffraction data. researchgate.net For a compound like s-Triazine, 4,6-diamino-2-hexoxy-, DFT could be used to determine key structural parameters and electronic properties.

A study on isatin-s-triazine hydrazone derivatives, which also contain a substituted s-triazine core, utilized DFT to calculate energies of molecular orbitals. chemicalbook.com Such calculations are vital for understanding the electronic behavior of these molecules. Another application of DFT is in the analysis of non-covalent interactions within crystal structures of alkoxy-substituted triazines, which helps in understanding their solid-state behavior. plos.org

Analysis of Molecular Orbitals and Electrostatic Potentials

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a critical aspect of quantum chemical calculations. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of a molecule. For instance, in a study of substituted s-triazine derivatives, the HOMO-LUMO energy gap was calculated to be 4.917 eV for one derivative, with the HOMO level located over the s-triazine core and a piperidinyl fragment, while the LUMO was distributed over the π-system of the s-triazine core and other substituents. researchgate.net For s-Triazine, 4,6-diamino-2-hexoxy-, the HOMO would likely be associated with the electron-rich amino and hexoxy groups, while the LUMO would be centered on the electron-deficient triazine ring.

Molecular electrostatic potential (MEP) maps are another valuable tool derived from quantum chemical calculations. MEP maps visualize the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. In studies of similar s-triazine derivatives, MEP maps have shown that the s-triazine carbon atoms are the most electropositive sites, while nitrogen atoms and the oxygen of alkoxy groups are electronegative centers. researchgate.net

Table 1: Illustrative Calculated Electronic Properties for a Structurally Similar s-Triazine Derivative

PropertyCalculated Value (eV)
HOMO Energy-5.5378
LUMO Energy-2.3097
HOMO-LUMO Energy Gap3.2281
Ionization Potential5.5378
Electron Affinity2.3097

This data is illustrative and based on a reported isatin-s-triazine hydrazone derivative to demonstrate the type of information obtained from DFT calculations. chemicalbook.com

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in predicting the mechanisms of chemical reactions by mapping out reaction pathways and identifying transition states. While specific reaction pathway predictions for s-Triazine, 4,6-diamino-2-hexoxy- are not documented, the principles can be inferred from related compounds. For example, the protonation energies of 2,4-diamino triazine have been calculated using ab initio methods, which found that the N1 nitrogen atom has the highest proton affinity. mdpi.com This type of information is crucial for predicting how the molecule will behave in acidic conditions.

Furthermore, DFT calculations can be used to analyze bond dissociation energies, which provides insights into the thermal stability of s-triazine derivatives. nih.gov For s-Triazine, 4,6-diamino-2-hexoxy-, such calculations could predict the most likely bonds to break under thermal stress, guiding the understanding of its degradation pathways.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the macroscopic behavior of molecules based on their atomic-level interactions. These techniques are particularly useful for understanding how molecules interact with their environment and with biological targets.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential inhibitors of biological targets. Numerous studies have employed molecular docking to investigate the interactions of s-triazine derivatives with various enzymes. For example, s-triazine derivatives have been docked into the active sites of proteins like dihydrofolate reductase (DHFR) and DNA gyrase to assess their potential as antimicrobial or anticancer agents. researchgate.net

In a typical molecular docking study, the binding energy of the ligand-protein complex is calculated. For a series of triazine herbicides, molecular docking analysis provided binding energies that helped to rationalize their observed biological activity. mdpi.com Although no specific docking studies for s-Triazine, 4,6-diamino-2-hexoxy- are reported, this method could be applied to predict its potential interactions with various proteins, which is particularly relevant given that many s-triazine derivatives exhibit herbicidal or other biological activities. nih.govmdpi.com

Table 2: Illustrative Molecular Docking Results for Triazine Derivatives Against a Target Protein

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Atrazine-7.5SER264, PHE265, HIS215
Propazine-7.2SER264, PHE265, LEU275
Simazine-7.1SER264, PHE265, HIS215

This data is illustrative and based on findings for common triazine herbicides to demonstrate the output of molecular docking studies.

Conformational Analysis and Stability Profiling

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For flexible molecules like s-Triazine, 4,6-diamino-2-hexoxy-, which has a hexoxy chain, multiple conformers can exist. Understanding the preferred conformation is essential as it can influence the molecule's reactivity and biological activity.

DFT calculations are often used for conformational analysis. In a study of a different s-triazine derivative, conformational analysis was performed on 17 suggested conformers, and the most stable conformer was identified based on its total energy. chemicalbook.com For s-Triazine, 4,6-diamino-2-hexoxy-, a similar approach could be used to determine the most stable arrangement of the hexoxy chain relative to the triazine ring. This would involve rotating the single bonds in the hexoxy group and calculating the energy of each resulting conformation. The results of such an analysis would provide a stability profile of the different conformers.

Simulation of Adsorption Mechanisms (e.g., on Surfaces)

Computational simulations play a crucial role in understanding the adsorption behavior of molecules on various surfaces. nih.gov For s-triazine derivatives, these simulations can elucidate the interactions between the molecule and a surface at an atomic level. While specific studies on the adsorption of s-Triazine, 4,6-diamino-2-hexoxy- are not widely available, the principles of molecular simulation are broadly applicable.

Molecular dynamics and Monte Carlo simulations are common techniques used to model adsorption processes. These methods can predict the orientation of the adsorbed molecule, the strength of the interaction, and the preferred adsorption sites on a given surface. For instance, simulations could model the adsorption of s-Triazine, 4,6-diamino-2-hexoxy- onto materials like activated carbon, clays, or metallic surfaces, which is relevant for applications in areas such as environmental remediation or catalysis. The simulations would typically involve defining the force fields that describe the interactions between the atoms of the s-triazine derivative and the surface atoms. By calculating the potential energy of the system for different configurations, the most stable adsorption geometry can be determined.

In Silico Approaches for Activity Prediction and Design

In silico methods are powerful tools for predicting the biological activity of new chemical entities and for designing novel compounds with desired properties. These approaches are particularly valuable in the early stages of drug discovery and materials science, as they can significantly reduce the time and cost associated with synthesizing and testing new molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org For s-triazine derivatives, QSAR studies have been employed to predict their activity for various applications, including as potential therapeutic agents. asianpubs.orgjocpr.com

In a typical QSAR study, a set of s-triazine derivatives with known activities is used to build a model. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the observed activity. asianpubs.org

For example, a QSAR model for a series of s-triazine derivatives might reveal that the presence of a specific substituent at a particular position on the triazine ring is crucial for high activity. This information can then be used to design new, more potent analogues. The predictive power of a QSAR model is assessed by its ability to accurately predict the activity of compounds that were not used in its development. nih.gov

Table 1: Example of Descriptors Used in QSAR Studies of s-Triazine Derivatives

Descriptor TypeExamples
Electronic HOMO/LUMO energies, Dipole moment, Partial charges
Steric Molecular weight, Molar refractivity, van der Waals volume
Topological Connectivity indices, Shape indices
Hydrophobic LogP, Water solubility

This table is for illustrative purposes and the specific descriptors used can vary depending on the study.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. nih.gov This approach can be used to discover novel analogues of s-Triazine, 4,6-diamino-2-hexoxy- with potentially improved activity.

There are two main types of virtual screening: ligand-based and structure-based. In ligand-based virtual screening, a known active molecule (like a specific s-triazine derivative) is used as a template to search for other molecules with similar properties. In structure-based virtual screening, the three-dimensional structure of the biological target is used to dock and score potential ligands from a database.

For s-Triazine, 4,6-diamino-2-hexoxy-, a virtual screening campaign could be initiated to find new analogues with enhanced affinity for a particular target. nih.govrsc.org This would involve creating a virtual library of compounds based on the s-triazine scaffold and then using docking programs to predict their binding modes and affinities. The top-scoring compounds would then be prioritized for synthesis and experimental testing.

Predictive ADME-Tox modeling is a crucial part of the in silico drug discovery process. nih.gov ADME stands for Absorption, Distribution, Metabolism, and Excretion, and these properties, along with toxicity (Tox), determine the pharmacokinetic and pharmacodynamic profile of a drug candidate. mdpi.com Computational models can predict these properties for new molecules before they are synthesized, helping to identify potential liabilities early on. purdue.edunih.gov

For s-Triazine, 4,6-diamino-2-hexoxy- and its analogues, various in silico models can be used to predict their ADME-Tox properties. nih.govresearchgate.netekb.eg For example, models can predict a compound's oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential for off-target toxicity. rsc.orgresearchgate.net These predictions are based on the molecule's physicochemical properties, such as its lipophilicity, solubility, and molecular weight. researchgate.net

Table 2: Example of Predicted ADME-Tox Properties for a Hypothetical s-Triazine Derivative

PropertyPredicted ValueInterpretation
Human Intestinal Absorption HighLikely to be well absorbed from the gut
Blood-Brain Barrier Permeability LowUnlikely to cross into the central nervous system
CYP450 2D6 Inhibition NoLow potential for drug-drug interactions
Ames Mutagenicity NegativeUnlikely to be mutagenic

This table presents hypothetical data for illustrative purposes. Actual values would be generated by specific predictive software.

Material Science and Advanced Applications

Incorporation of s-Triazine, 4,6-diamino-2-hexoxy- Analogues in Polymer Systems

The integration of s-triazine moieties into polymer backbones or as side chains is a well-established strategy for enhancing material performance. The rigid triazine ring imparts desirable characteristics such as improved thermal stability and specific optoelectronic functionalities.

The primary method for synthesizing s-triazine derivatives involves the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride core. nih.gov The reactivity of the chlorine atoms is temperature-dependent; the first substitution can occur at temperatures below 0 °C, the second around room temperature, and the third requires heating, often above 60 °C. nih.gov This differential reactivity enables the controlled, one-pot synthesis of asymmetrically functionalized triazines. researchgate.net

Functional polymers can be created through several routes:

Polycondensation: High-temperature polycondensation of aryl-amino substituted cyanuric chlorides with bisphenols has been used to synthesize polyphenylene-sym-triazinyl esters. dtic.mil

Copolymerization: Triazine derivatives can be modified to include polymerizable groups, such as vinyl moieties. For example, 2-vinyl-4,6-diamino-s-triazine can be synthesized and subsequently copolymerized to introduce the triazine unit as a side chain on a polymer. google.com

Hyperbranched Polymers: Thermoset hyperbranched polymers can be synthesized using a reversible hexahydro-s-triazine structure, which can be degraded under relatively mild conditions for improved recyclability. repec.org

The electron-deficient nature of the s-triazine ring significantly influences the electronic and optical properties of polymers into which it is incorporated. Triazine derivatives are known for their ability to absorb UV radiation, making them effective UV stabilizers.

One notable example is 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-octyloxyphenyl)-1,3,5-triazine, a high-performance UV absorber. sarex.com Its low volatility and minimal color contribution make it suitable for protecting polymers like polyoxymethylene, polyamide, and polycarbonate from long-term degradation due to UV exposure. sarex.com The incorporation of such molecules enhances the durability of the final product by preventing photo-oxidation. sarex.com

The interaction of s-triazine derivatives with metal ions can also lead to distinct changes in their UV-vis absorption spectra. For instance, certain diamino s-triazine derivatives exhibit a significant color change and a shift in their maximum absorption peak upon binding with ions like Cu²⁺ and Fe³⁺, indicating a change in the electronic environment of the chromophore. researchgate.net This property is foundational for developing colorimetric sensors.

Table 1: Properties of a Triazine-Based UV Absorber

Property Value/Description Source
Chemical Name 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-octyloxyphenyl)-1,3,5-triazine sarex.com
Application UV light absorber and stabilizer for polymers (e.g., polyamides, polycarbonates). sarex.com
Key Features High inherent UV stability, low volatility, minimal color contribution. sarex.com
Performance Protects products from long-term degradation from UV exposure. sarex.com
Purity (by HPLC) NLT 99.0% sarex.com

| Melting Point | 89.5 to 92.0 °C | sarex.com |

The rigid, stable, and highly cross-linked nature of the s-triazine ring contributes significantly to the thermal and chemical resilience of polymers.

Heat Resistance: The synthesis of polyphenylene-sym-triazinyl esters via polycondensation results in polymers with high heat resistance. dtic.mil Similarly, introducing a 2,4-diamino-s-triazine group into a polymer side chain has been shown to substantially increase the polymer's softening point and glass transition temperature. google.com

Thermoset Properties: Cured hyperbranched polymers containing a hexahydro-s-triazine structure exhibit excellent mechanical and thermal properties. repec.org These thermoset materials are widely used in demanding applications like aerospace components. repec.org

Table 2: Impact of Triazine Moieties on Polymer Thermal Properties

Polymer Type Triazine Structure Effect on Properties Source
Polyphenylene-sym-triazinyl esters Symmetrical triazine cycle High heat resistance. dtic.mil
Vinyl Copolymers 2,4-diamino-s-triazine side chain Much higher softening point and glass transition point. google.com

Supramolecular Chemistry and Self-Assembly of s-Triazine Derivatives

The s-triazine ring is a powerful building block in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. rsc.org This is driven by the specific non-covalent interactions dictated by the triazine core and its substituents.

The self-assembly of s-triazine derivatives is governed by a combination of non-covalent forces. The nitrogen atoms within the triazine ring are sterically accessible and act as hydrogen-bond acceptors, which is a key interaction in directing molecular recognition and assembly. nih.gov Other significant interactions include π-π stacking, where the electron-deficient triazine ring interacts favorably with electron-rich aromatic systems, and hydrophobic interactions. By strategically placing different functional groups on the triazine scaffold, chemists can encode specific self-assembly pathways to create complex, well-defined architectures. nih.gov

The predictable geometry and defined interaction sites of s-triazine derivatives make them ideal components for constructing supramolecular cages and macrocycles. nih.govrsc.org These structures are capable of encapsulating smaller guest molecules within their internal cavities.

The synthesis often involves linking multiple triazine units together, either directly or through flexible linkers, to form a closed, three-dimensional structure. The process can be driven by metal coordination or by purely organic non-covalent interactions. For example, s-triazine derivatives have been designed to act as molecular receptors for specific diamines or metal ions, demonstrating the principle of molecular recognition that underpins encapsulation. researchgate.net These host-guest complexes are formed with specific stoichiometries and association constants, highlighting the precise nature of these supramolecular interactions. researchgate.net

Novel Applications in Functional Materials

UV Absorption in Advanced Coatings and Adhesives

Triazine-based compounds are recognized for their efficacy as ultraviolet (UV) absorbers, a critical component in protecting materials like plastics, coatings, and adhesives from the degrading effects of sun exposure. These compounds function by absorbing harmful UV radiation and dissipating it as less damaging thermal energy, thereby preserving the integrity and appearance of the material. The general mechanism involves the excitation of electrons within the triazine ring upon UV light absorption, followed by a rapid, non-radiative decay back to the ground state, releasing energy as heat.

Corrosion Inhibition Mechanisms Involving Triazine Derivatives

The application of triazine derivatives as corrosion inhibitors, particularly for steel in acidic environments, is a well-documented area of research. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net The nitrogen atoms in the triazine ring, with their lone pairs of electrons, as well as the π-electrons of the ring, play a crucial role in the adsorption process. researchgate.net

Studies on various triazine derivatives have shown that they typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. e3s-conferences.orgresearchgate.net

While specific electrochemical data for s-Triazine, 4,6-diamino-2-hexoxy- is not available, research on analogous compounds offers valuable insights. For example, a study on 2,4-diamino-6-dodecamido-1,3,5-triazine, which also possesses amino groups and a long alkyl chain, demonstrated significant corrosion inhibition for carbon steel. bohrium.com The hexoxy group in s-Triazine, 4,6-diamino-2-hexoxy- is expected to enhance its protective properties. The long alkyl chain can contribute to the formation of a more compact and hydrophobic barrier on the metal surface, further impeding the ingress of corrosive species.

Quantum chemical studies on similar inhibitor molecules have been employed to understand the relationship between molecular structure and inhibition efficiency. nih.govdlsu.edu.phresearchgate.net Parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are correlated with the molecule's ability to donate and accept electrons, respectively, which is fundamental to the formation of a stable inhibitor film on the metal surface. mdpi.com

Below is a table summarizing typical electrochemical findings for a related triazine derivative, illustrating the data used to evaluate corrosion inhibition performance.

Table 1: Electrochemical Data for a Triazine Derivative Corrosion Inhibitor

Compound Concentration (ppm) Corrosion Current Density (mA/cm²) Inhibition Efficiency (%)
1,3,5-Triphenyl-1,3,5-triazinane 0 - -
100 - -
200 - -
400 - -
600 - 90

Data sourced from a study on L-80 steel in 15% HCl. researchgate.net

Analytical Research Techniques for S Triazine, 4,6 Diamino 2 Hexoxy

Advanced Spectroscopic Methodologies for Structural Elucidation and Interaction Studies

Spectroscopy is fundamental to the structural analysis of s-Triazine, 4,6-diamino-2-hexoxy-, providing detailed information about its atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of s-Triazine, 4,6-diamino-2-hexoxy- in solution. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms within the molecule. For s-Triazine, 4,6-diamino-2-hexoxy-, characteristic signals are expected for the hexoxy side chain, including a triplet for the terminal methyl (CH₃) group, multiplets for the four methylene (B1212753) (CH₂) groups in the chain, and a triplet for the methylene group bonded to the oxygen atom (O-CH₂). Broad signals are also anticipated for the protons of the two amino (NH₂) groups. The integration of these signals corresponds to the number of protons in each group, confirming the structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Distinct signals are expected for the six carbons of the hexoxy group and the three carbons of the triazine ring. The carbon atoms of the triazine ring are particularly deshielded due to the electronegativity of the ring nitrogen atoms and the attached amino and alkoxy groups.

While specific experimental data for this exact compound is not publicly available, the expected chemical shifts can be predicted based on known values for similar s-triazine structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for s-Triazine, 4,6-diamino-2-hexoxy-

Assignment Type Predicted Chemical Shift (ppm)
Triazine Ring Carbons ¹³C 165-175
O-C H₂-(CH₂)₄-CH₃ ¹³C 65-75
O-CH₂-C H₂-(CH₂)₃-CH₃ ¹³C 30-35
-(CH₂)₂-C H₂-CH₂-CH₃ ¹³C 25-30
-(CH₂)₃-C H₂-CH₂-CH₃ ¹³C 22-26
-C H₂-CH₃ ¹³C 13-15
NH₂ ¹H 5.0-7.0 (broad)
O-C H₂-(CH₂)₄-CH₃ ¹H 4.0-4.5 (triplet)
O-CH₂-C H₂-(CH₂)₃-CH₃ ¹H 1.6-1.8 (multiplet)
-(CH₂)₂-C H₂-CH₂-CH₃ ¹H 1.3-1.5 (multiplet)
-C H₃ ¹H 0.8-1.0 (triplet)

Note: These are estimated values and may differ from experimental results.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of s-Triazine, 4,6-diamino-2-hexoxy- would display characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net

Key expected vibrational modes include:

N-H Stretching: The two amino groups (-NH₂) would give rise to strong, broad absorptions in the region of 3100-3500 cm⁻¹.

C-H Stretching: The sp³ hybridized C-H bonds of the hexoxy alkyl chain would produce sharp peaks in the 2850-3000 cm⁻¹ range.

s-Triazine Ring Vibrations: The characteristic stretching vibrations of the triazine ring (C=N and C-N bonds) typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Stretching: The ether linkage (C-O) of the hexoxy group would show a strong absorption band around 1250-1300 cm⁻¹. researchgate.netasianpubs.org

Table 2: Characteristic IR Absorption Bands for s-Triazine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amino (N-H) Stretching 3100-3500 asianpubs.org
Alkyl (C-H) Stretching 2850-3000 researchgate.net
s-Triazine Ring (C=N/C-N) Stretching 1400-1600 researchgate.net
Aryl Ether (C-O) Stretching 1250-1300 researchgate.netasianpubs.org

Note: Data derived from analysis of similar s-triazine compounds.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For s-Triazine, 4,6-diamino-2-hexoxy-, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₉H₁₇N₅O, by providing a highly accurate mass measurement of its molecular ion. uni.lu

The technique also provides information about the molecule's structure through analysis of its fragmentation patterns. Common fragmentation pathways for this compound would likely involve the cleavage of the hexoxy side chain. Predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule have been calculated. uni.lu

Table 3: Predicted Mass Spectrometry Data for s-Triazine, 4,6-diamino-2-hexoxy- (C₉H₁₇N₅O)

Adduct Predicted m/z
[M+H]⁺ 212.15059
[M+Na]⁺ 234.13253
[M+K]⁺ 250.10647
[M+NH₄]⁺ 229.17713
[M-H]⁻ 210.13603

Data sourced from PubChemLite (2025). uni.lu m/z: mass-to-charge ratio of the adduct.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a single crystal of sufficient quality can be grown, this method can provide definitive data on bond lengths, bond angles, and torsional angles of s-Triazine, 4,6-diamino-2-hexoxy-.

Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding between the amino groups and nitrogen atoms of adjacent triazine rings, which dictate the crystal packing. While crystallographic data for s-Triazine, 4,6-diamino-2-hexoxy- is not currently reported, analysis of other substituted s-triazines demonstrates the detailed structural insights that can be gained. mdpi.com For example, studies on similar molecules have revealed orthorhombic or monoclinic crystal systems, with specific unit cell dimensions (a, b, c) and space groups being determined. mdpi.com This information is crucial for understanding the material's solid-state properties.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating s-Triazine, 4,6-diamino-2-hexoxy- from reaction byproducts, starting materials, or other impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A reverse-phase HPLC (RP-HPLC) method would likely be effective. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The compound would be detected as it elutes from the column using a UV detector, often set at a wavelength where the triazine ring exhibits strong absorbance. The retention time is a characteristic feature of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. For related compounds like s-Triazine, 4,6-diamino-2-octoxy-, RP-HPLC methods using an acetonitrile/water mobile phase with a phosphoric or formic acid modifier have proven effective. sielc.com

Gas Chromatography (GC) could also be employed, particularly for assessing the presence of volatile impurities, although the relatively low volatility of the compound might necessitate derivatization.

Future Research Directions and Translational Perspectives

The unique chemical architecture of the s-triazine scaffold continues to be a source of inspiration for advancements in medicinal chemistry, materials science, and agrochemistry. For the specific compound, s-Triazine, 4,6-diamino-2-hexoxy-, future research is poised to build upon the foundational knowledge of triazine chemistry to explore novel applications and enhance its properties through strategic molecular design and innovative synthetic methodologies.

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